molecular formula C18H21N3O3 B2592898 Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 2034401-20-0

Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No. B2592898
CAS RN: 2034401-20-0
M. Wt: 327.384
InChI Key: DJUVQDVDXNMIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used in the synthesis of various pharmaceuticals and has shown promising results in the field of medicinal chemistry.

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been studied for its potential anti-inflammatory effects. Novel derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory process . These studies are crucial as they contribute to the development of new anti-inflammatory medications that could be more effective or have fewer side effects than current treatments.

Kinase Inhibition for Cancer Therapy

Derivatives of this compound have shown promise as multi-targeted kinase inhibitors. These inhibitors play a significant role in cancer treatment as they can interfere with the signaling pathways that promote tumor growth and survival . The research into these derivatives is a step forward in the pursuit of more potent and selective cancer therapies.

Apoptosis Induction in Cancer Cells

Some synthesized derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells . This is a desirable effect for cancer treatments as it can lead to the selective elimination of cancer cells without harming normal cells.

Cell Cycle Arrest

The ability to halt the cell cycle is another important application in cancer treatment. Certain derivatives of this compound have been shown to cause cell cycle arrest in HepG2 cells, a type of liver cancer cell line . This stops the proliferation of cancer cells, providing another mechanism by which these compounds can be used to treat cancer.

Development of Anti-Cancer Therapeutics

The incorporation of halogenated derivatives of this compound in the development of anticancer therapies has been highlighted. These modifications can enhance the compound’s potency and selectivity, making it a valuable candidate for future clinical optimization .

CDK2 Inhibition

CDK2 is an enzyme that is involved in cell division and is a target for cancer treatment. Compounds featuring the pyrimidine scaffold, similar to Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate, have been designed to inhibit CDK2, providing a selective approach to cancer therapy .

properties

IUPAC Name

benzyl 3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-19-10-9-17(20-14)24-16-8-5-11-21(12-16)18(22)23-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUVQDVDXNMIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

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